(1,1-Dioxidotetrahydrothiopyran-4-yl)methyl 4-Methylbenzenesulfonate

Description

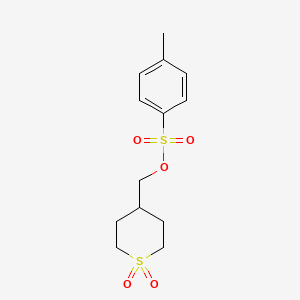

(1,1-Dioxidotetrahydrothiopyran-4-yl)methyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a 1,1-dioxidotetrahydrothiopyran (sulfolane-derived) ring system linked to a 4-methylbenzenesulfonyl (tosyl) group. The sulfonate group acts as a robust leaving group, making such compounds valuable intermediates in nucleophilic substitution reactions. Its structural uniqueness lies in the sulfone-functionalized thiopyran ring, which imparts distinct electronic and steric properties compared to simpler sulfonate esters.

Properties

IUPAC Name |

(1,1-dioxothian-4-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5S2/c1-11-2-4-13(5-3-11)20(16,17)18-10-12-6-8-19(14,15)9-7-12/h2-5,12H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGVEFJXZNTKAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound (1,1-Dioxidotetrahydrothiopyran-4-yl)methyl 4-Methylbenzenesulfonate is characterized by its unique structure, which includes a tetrahydrothiopyran ring and a sulfonate group. The presence of the sulfonate moiety often imparts significant biological activity due to its ability to interact with various biological targets.

Biological Activity

While specific studies on this compound may be limited, similar compounds within the sulfonate class have been studied extensively for their biological activities. The following sections summarize potential biological activities based on structural analogs and related compounds.

1. Antimicrobial Activity

Many sulfonate derivatives exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

Research has indicated that certain sulfonate-containing compounds can inhibit cancer cell proliferation. This is typically achieved through apoptosis induction or cell cycle arrest mechanisms. Studies on related compounds suggest that they may target specific pathways involved in tumor growth.

3. Enzyme Inhibition

Compounds featuring sulfonate groups are known to act as enzyme inhibitors in various biochemical pathways. For example, they can inhibit proteases or kinases, which are crucial for cellular signaling and metabolism.

Data Tables

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Inhibition of proteases/kinases |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a structurally similar sulfonate compound showed significant antibacterial activity against Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections.

- Cancer Cell Line Studies : Research involving derivatives of sulfonated compounds revealed a marked reduction in viability of breast cancer cell lines when treated with these agents, indicating their potential use as anticancer drugs.

- Enzyme Interaction Studies : Investigations into the inhibitory effects of sulfonates on specific kinases have shown promising results in modulating signaling pathways associated with cancer progression.

Comparison with Similar Compounds

tert-Butyl 4-((Tosyloxy)methyl)piperidine-1-carboxylate (CAS 166815-96-9)

This compound shares the highest similarity (0.87) with the target molecule. Both feature a tosyloxy-methyl group attached to a six-membered ring (piperidine vs. sulfolane). The piperidine ring introduces basicity due to its nitrogen atom, while the sulfolane ring in the target compound is non-basic and highly polar due to the sulfone group. The tert-butyl carbamate in the analog serves as a protective group, enhancing stability but reducing reactivity compared to the unsubstituted sulfolane system .

(Tetrahydro-2H-pyran-4-yl)methyl 4-Methylbenzenesulfonate (CAS 101691-65-0)

With a similarity score of 0.64, this analog replaces the sulfolane ring with a tetrahydropyran (oxygen-containing) ring. This structural difference may also influence solubility, as sulfones generally exhibit higher polarity than ethers .

Butyl 4-Methylbenzenesulfonate (CAS 778-28-9)

This simpler analog (similarity 0.63) features a linear butyl chain instead of a cyclic structure. The lack of a rigid ring system results in greater conformational flexibility but reduced steric hindrance, which could accelerate nucleophilic substitution reactions compared to the bicyclic or heterocyclic analogs .

Key Research Findings and Implications

Electronic Effects: The sulfone group in the target compound enhances electron-withdrawing properties, activating adjacent positions for nucleophilic attack more effectively than non-sulfonated analogs like CAS 101691-65-0 .

Solubility and Polarity : The sulfolane ring increases hydrophilicity, making the target compound more soluble in polar solvents compared to tert-butyl piperidine or butyl derivatives .

Q & A

Basic: What are the established methods for synthesizing and characterizing (1,1-dioxidotetrahydrothiopyran-4-yl)methyl 4-methylbenzenesulfonate?

Answer:

The compound is typically synthesized via nucleophilic substitution, where the hydroxyl group of the tetrahydrothiopyran-1,1-dioxide derivative reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine). Purification is achieved through column chromatography or recrystallization. Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and sulfonate ester formation.

- High-Performance Liquid Chromatography (HPLC) with a sodium 1-octanesulfonate buffer (pH 4.6) to assess purity .

- Single-crystal X-ray diffraction (SXRD) using SHELX programs for structural validation, particularly to confirm the stereochemistry of the tetrahydrothiopyran ring and sulfonate group orientation .

Advanced: How can researchers resolve discrepancies in reported reactivity of the sulfonate group under basic conditions?

Answer:

Contradictions in reactivity (e.g., desulfonylation vs. stability) may arise from solvent polarity, base strength, or reaction temperature. Methodological approaches include:

- Kinetic studies with varying bases (e.g., KOtBu in DMSO vs. aqueous NaOH) to map reaction pathways .

- Computational modeling (DFT) to compare transition-state energies for sulfonate cleavage versus other pathways.

- In-situ monitoring via Raman spectroscopy or mass spectrometry to detect intermediates. For example, demonstrates that KOtBu in DMSO promotes desulfonylation at room temperature (74–89% yield), while milder bases may preserve the sulfonate group .

Basic: What analytical techniques are critical for assessing the compound’s stability in solution?

Answer:

- HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to detect degradation products .

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate thermal stability.

- UV-Vis spectroscopy to monitor absorbance changes under accelerated aging conditions (e.g., elevated temperature or light exposure).

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

Crystallization challenges include:

- Conformational flexibility of the tetrahydrothiopyran ring, leading to poor crystal packing.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve lattice formation.

- Use of additives : Small molecules (e.g., crown ethers) can template crystal growth.

- Advanced crystallography tools : SHELXL for refining flexible moieties and ORTEP-3 for visualizing thermal ellipsoids to identify disorder . highlights similar sulfonate derivatives crystallizing in non-centrosymmetric space groups, suggesting strategies for optimizing diffraction quality .

Basic: How is this compound utilized as a synthetic intermediate in organic chemistry?

Answer:

The tosyl group acts as a leaving group in nucleophilic substitutions (e.g., forming ethers or amines). Key applications:

- Alkylation reactions : Displacement by nucleophiles (e.g., azides, thiols) to generate functionalized thiopyran derivatives.

- Protecting-group strategies : Temporary masking of alcohols during multi-step syntheses.

- Cross-coupling precursors : Conversion to iodides or triflates for Suzuki-Miyaura reactions.

Advanced: How can researchers validate the compound’s role in photo-induced reactions?

Answer:

- UV-light irradiation experiments to assess photostability or photoreactivity.

- Electron Paramagnetic Resonance (EPR) to detect radical intermediates (e.g., using TEMPO as a spin trap, as in ) .

- Time-Dependent Density Functional Theory (TD-DFT) to predict electronic transitions and excited-state behavior.

Data Contradiction Analysis: How to reconcile conflicting reports on the compound’s hydrolytic stability?

Answer:

Divergent results may stem from:

- pH-dependent hydrolysis : Acidic conditions (pH < 3) may protonate the sulfonate, enhancing stability, while basic conditions (pH > 9) accelerate cleavage.

- Counterion effects : Sodium vs. ammonium salts in buffered systems () .

- Experimental validation : Parallel stability assays under controlled pH/temperature, followed by LC-MS to quantify degradation.

Advanced: What computational tools are recommended for modeling the compound’s reactivity and interactions?

Answer:

- Molecular Dynamics (MD) simulations to explore conformational flexibility in solution.

- Docking studies (AutoDock Vina) to predict binding affinity with biological targets (e.g., enzymes).

- Hirshfeld surface analysis (CrystalExplorer) to interpret intermolecular interactions in crystalline states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.